molecular formula C11H7FINO3 B8530662 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B8530662
M. Wt: 347.08 g/mol
InChI Key: WVMPMDKAZGWVGA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenylisoxazole: Lacks the carboxy and halogen substituents.

    4-Carboxy-5-methyl-3-(2-chlorophenyl)isoxazole: Contains a chlorine atom instead of fluorine and iodine.

    3-(2-Fluorophenyl)-5-methylisoxazole: Lacks the carboxy and iodine substituents.

Uniqueness

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C11H7FINO3

Molecular Weight

347.08 g/mol

IUPAC Name

3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7FINO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16)

InChI Key

WVMPMDKAZGWVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)I)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-5-iodophenyl)isoxazole (1.04 g, 2.77 mmol) in EtOH (14 ml) was added 5N NaOH (1.11 ml, 5.6 mmol, 2 eq.) and stirred in a 50° C. oil bath for 1 hr. Rxn was cooled to room temperature, poured into ice H2O and extracted with Et2O. Acidified aqueous layer to pH 2 using conc. HCl and extracted with ethyl acetate. The combined organic solution was washed with brine, dried (MgSO4), filtered, and concentrated to give the title compound (0.85 g, 86%).
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86%

Synthesis routes and methods II

Procedure details

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